molecular formula C22H15ClN4O2S B2465045 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide CAS No. 886965-10-2

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2465045
CAS No.: 886965-10-2
M. Wt: 434.9
InChI Key: MKIZFCGECZUKBZ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound with the molecular formula C22H15ClN4O2S and a molecular weight of 434.90 g/mol . This benzothiazole derivative is part of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Researchers can utilize this compound as a potential pharmacological tool to explore the physiological functions of ZAC, which is currently not well understood . Its structure features a chloro-methoxy benzothiazole core linked via an amine group to a cyano-benzamide moiety which is further substituted with a pyridinylmethyl group, making it a valuable intermediate or target molecule in medicinal chemistry and drug discovery research . The compound is intended for research purposes such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with care and refer to the material safety data sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S/c1-29-18-9-8-17(23)20-19(18)26-22(30-20)27(13-15-3-2-10-25-12-15)21(28)16-6-4-14(11-24)5-7-16/h2-10,12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIZFCGECZUKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide, identified by its CAS number 886965-10-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H15ClN4O2SC_{22}H_{15}ClN_{4}O_{2}S with a molecular weight of 434.9 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. It may exert its effects by:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that it can promote apoptotic pathways in cancer cells, leading to increased cell death.
  • Modulation of Signaling Pathways : It may interfere with signaling cascades that are crucial for tumor growth and metastasis.

Anticancer Activity

Research evaluating the anticancer properties of this compound has shown promising results. In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Mechanism
A549 (Lung)30.2 ± 1.2Apoptosis induction via caspase activation
MCF-7 (Breast)40.0 ± 2.5Cell cycle arrest and apoptosis
HeLa (Cervical)25.0 ± 1.8Inhibition of proliferation

These values indicate that the compound has a potent effect on inhibiting cancer cell growth, with lower IC50 values suggesting higher efficacy.

Other Biological Activities

In addition to its anticancer properties, the compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against various strains, although detailed data is still required.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Biological Evaluation : A study conducted by researchers synthesized the compound and evaluated its biological activity using various assays, confirming its potential as an anticancer agent .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer progression, further supporting its role as a lead candidate for drug development .
  • Apoptotic Pathway Activation : Research highlighted that treatment with this compound led to increased levels of cleaved caspase 3/7 in treated cells compared to controls, indicating effective induction of apoptosis .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Recent studies have indicated that compounds containing benzothiazole derivatives exhibit promising antimicrobial properties. For instance, derivatives similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or inhibition of essential enzymes within the pathogens .
  • Anticancer Properties :
    • The compound has shown potential as an anticancer agent. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on related compounds have demonstrated significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF7), suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects :
    • In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which could make it relevant for treating inflammatory conditions. The ability to modulate inflammatory pathways is crucial for developing new therapeutic agents for diseases such as arthritis and other chronic inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 (μM)Reference
AntimicrobialBenzothiazole derivativesVaries
AnticancerMCF7 Cell LineSignificant
Anti-inflammatoryBenzothiazole derivativesNot specified

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets. These studies help predict binding affinities and elucidate the binding modes with specific receptors involved in disease processes. For instance, docking studies have revealed potential interactions with enzymes critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs, including:

  • Benzo[d]thiazole/Thiazole Core : Common in compounds like 4d–4i () and 3l–3p (), which feature thiazole or benzo[d]thiazole rings. These cores are often linked to aromatic systems (e.g., pyridine, benzamide) to enhance binding affinity .
  • Substituent Diversity: Electron-Withdrawing Groups: The cyano group in the target compound contrasts with methylsulfonyl () or chloro/methoxy substituents in related structures. Heterocyclic Appendages: Pyridin-3-ylmethyl (target) vs. morpholinomethyl (4d, 4i) or piperazine derivatives (4e, 4g) in . These groups influence solubility and target engagement .

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Reference
Target Compound Benzo[d]thiazole 7-Cl, 4-OCH₃, 4-CN, N-(pyridin-3-ylmethyl) -
4d () Thiazole 3,4-diCl, N-(5-(morpholinomethyl)-4-(pyridin-3-yl))
3l () Benzo[d]thiazole 2-(3-methylphenyl), benzamide
Lecozotan HCl () Benzamide 4-CN, N-(pyridin-2-yl), piperazine-dihydrobenzodioxin
Physicochemical Properties
  • Melting Points : The target compound’s melting point is unspecified, but analogs range from 106°C (3n, ) to 297°C (compound 33, ). Higher melting points correlate with increased molecular rigidity or polar functional groups (e.g., triazoles in –5) .
  • Solubility : Pyridine and morpholine/piperazine derivatives () enhance water solubility compared to the target compound’s hydrophobic chloro-methoxy-benzo[d]thiazole core .

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Molecular Formula Yield (%) Reference
Target Compound N/A C₂₂H₁₆ClN₃O₂S N/A -
4d () N/A C₂₀H₁₈Cl₂N₄O₂S N/A
3l () 106–181 C₂₁H₁₅N₃OS 43.5–58.1
Compound 33 () 295–297 C₃₅H₂₈N₇O₄S₂ 57
Spectroscopic Characterization
  • NMR/HRMS: All compounds in –5 were validated via ¹H/¹³C NMR and HRMS. For example, 4d () shows distinct aromatic proton signals for pyridine (δ 8.5–9.0 ppm) and thiazole (δ 7.5–8.0 ppm), while the target compound’s cyano group would exhibit a characteristic ¹³C peak near 115 ppm .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis typically involves:

  • Step 1 : Formation of the benzo[d]thiazol core via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Step 2 : Functionalization at the 2-position of the benzo[d]thiazole with a pyridin-3-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Introduction of the 4-cyanobenzamide moiety through amide coupling, often using coupling agents like HATU or EDCI in anhydrous DMF . Critical conditions : Temperature control (60–80°C for cyclization), solvent selection (DMF for amidation), and inert atmospheres to prevent oxidation of sensitive groups (e.g., cyano) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Structural confirmation :
  • 1H/13C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridyl protons at δ 8.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
    • Crystallography : X-ray diffraction for 3D conformation analysis, particularly to resolve steric effects between the benzamide and pyridyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent optimization : Replace DMF with THF or dichloromethane in amidation steps to reduce side reactions .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency in pyridylmethylation .
  • Temperature gradients : Use microwave-assisted synthesis to accelerate cyclization while maintaining yields (e.g., 100°C for 30 minutes vs. conventional 6 hours) .
  • Purification : Employ preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to resolve diastereomers or regioisomers .

Q. How can contradictions between computational and experimental structural data be resolved?

  • Case example : If DFT calculations predict a planar benzamide group, but X-ray data shows a twisted conformation (due to steric hindrance from the pyridylmethyl group):
  • Validate with 2D NMR (NOESY) to detect spatial proximity between aromatic protons .
  • Re-optimize computational models using dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions .

Q. How does the compound’s 3D conformation influence its biological activity?

  • Torsional angles : A twisted benzamide moiety (observed via X-ray) may reduce binding affinity to flat hydrophobic pockets in target enzymes .
  • Docking studies : Compare activity of conformers (e.g., energy-minimized vs. crystal structure) against biological targets like kinase domains .
  • Solution-state analysis : Use variable-temperature NMR to assess conformational flexibility in DMSO-d₆, correlating with bioassay results .

Q. What experimental strategies validate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Measure IC₅₀ values against recombinant targets (e.g., tyrosine kinases) using fluorescence polarization .
  • Cellular uptake studies : Radiolabel the compound with tritium (³H) and track intracellular accumulation in cancer cell lines .
  • Mutagenesis : Engineer target proteins with point mutations (e.g., ATP-binding site residues) to confirm binding specificity .

Q. How should stability studies be designed to ensure compound integrity during storage?

  • Forced degradation : Expose the compound to heat (60°C), light (UV lamp), and humidity (75% RH) for 14 days, then analyze degradation products via LC-MS .
  • Storage recommendations :
  • Solid state : Store at -20°C under argon in amber vials to prevent photolysis .
  • Solution state : Use deuterated DMSO for NMR samples to avoid hydrolysis of the amide bond .

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